molecular formula C16H13NO5 B4007809 1-methyl-2-oxo-2-phenylethyl 4-nitrobenzoate

1-methyl-2-oxo-2-phenylethyl 4-nitrobenzoate

Cat. No.: B4007809
M. Wt: 299.28 g/mol
InChI Key: SHVVBQJXZMCDAX-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-2-phenylethyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C16H13NO5 and its molecular weight is 299.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.07937252 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Efficient Preparation of Nitrosoarenes : The oxidation of anilines to furnish nitrosoarenes and the synthesis of unsymmetrically substituted azobenzenes are significant for the development of azo compounds. Comparative studies highlighted the efficiency of Oxone in a biphasic system for preparing a variety of nitrosoarenes, essential for synthesizing azo compounds with high yield and purity (Priewisch & Rück‐Braun, 2005).

  • Selective Oxidation : The selective oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid using dilute nitric acid under atmospheric pressure, promoted by radical initiators, demonstrates the controlled manipulation of nitro compounds. This process was enhanced using nitric acid combined with N-hydroxyphthalimide and other catalysts, leading to high yield production of the desired oxidation product (Wei, Tang, & Peng, 2015).

  • Hydrogen-Bonded Molecular Structures : Investigations into the hydrogen-bonded structures of methyl nitrobenzoates revealed complex sheet and chain formations. These studies provide insights into the molecular-electronic structure and polarized nature of similar compounds, highlighting the importance of hydrogen bonding in determining the structural attributes of nitrobenzoate derivatives (Portilla et al., 2007).

  • Lanthanide-Carboxylate Polymeric Complexes : The synthesis and magnetic analysis of novel lanthanide coordination complexes with nitrobenzoic acid ligands exemplify the application of nitrobenzoates in creating materials with potential magnetic properties. These complexes display antiferromagnetic behaviors, with some showing slow relaxation of magnetization, indicating their utility in materials science research (Tian et al., 2013).

Properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-11(15(18)12-5-3-2-4-6-12)22-16(19)13-7-9-14(10-8-13)17(20)21/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVVBQJXZMCDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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